molecular formula C21H15BrF3N5O2S2 B2574659 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1226454-76-7

2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2574659
CAS No.: 1226454-76-7
M. Wt: 570.4
InChI Key: GWEBQINBLFLTQL-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 1H-imidazole core substituted with a 4-bromophenyl group at position 5 and a 4-(trifluoromethoxy)phenyl group at position 1. A thioether linkage connects the imidazole ring to an acetamide moiety, which is further attached to a 5-methyl-1,3,4-thiadiazole heterocycle. The thiadiazole ring contributes to the molecule’s rigidity and may influence solubility and pharmacokinetic properties .

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrF3N5O2S2/c1-12-28-29-19(34-12)27-18(31)11-33-20-26-10-17(13-2-4-14(22)5-3-13)30(20)15-6-8-16(9-7-15)32-21(23,24)25/h2-10H,11H2,1H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEBQINBLFLTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrF3N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is an intriguing molecule in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes current research findings and case studies regarding its biological activity, including antibacterial and antitumor properties.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Imidazole ring : Known for its role in various biological processes.
  • Thiadiazole moiety : Often associated with antimicrobial and anticancer activities.
  • Bromophenyl and trifluoromethoxy substitutions : These groups can enhance the compound's lipophilicity and bioactivity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazole derivatives, particularly against Clostridioides difficile (C. difficile). The compound under review has shown promising results in inhibiting the enzyme FabK, which is crucial for bacterial fatty acid biosynthesis.

Table 1: Antibacterial Activity of Related Compounds

Compound NameIC50 (μM)MIC (μg/mL)Target
Compound A0.101.56FabK
Compound B0.246.25FabK
2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamideTBDTBDTBD

The specific IC50 values for the compound are yet to be determined but are expected to fall within a competitive range based on structural analogs .

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. Research indicates that imidazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have demonstrated significant activity against lung cancer (EKVX), leukemia (RPMI-8226), and breast cancer (T-47D) cell lines.

Table 2: Cytotoxicity of Related Compounds

Compound NameGI50 (μM)TGI (μM)LC50 (μM)Cancer Type
Compound C25.177.593.3Non-small lung cancer
Compound D15.9TBDTBDBreast cancer
2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamideTBDTBDTBD

The biological activity of this compound is thought to stem from its ability to interact with specific enzymatic targets within bacteria and cancer cells. The imidazole ring is known to participate in hydrogen bonding and π-stacking interactions, enhancing binding affinity to target proteins such as FabK.

Case Studies

A recent study focused on synthesizing a series of phenylimidazole derivatives for their antibacterial activity against C. difficile. Among these compounds, those bearing bromophenyl and trifluoromethoxy substituents exhibited improved potency compared to their analogs without these groups .

Another study evaluated the cytotoxic effects of thiadiazole-containing compounds on various cancer cell lines, revealing that modifications to the thiadiazole moiety could significantly enhance antitumor efficacy .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. For instance, derivatives of related compounds have demonstrated significant activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell walls or inhibition of essential metabolic pathways .

Anticancer Properties

The compound's structural characteristics suggest potential efficacy against cancer cells. Research indicates that imidazole derivatives can inhibit tyrosine kinases, which are crucial in the proliferation of cancer cells. Compounds similar to this one have shown promising results in vitro against breast cancer cell lines (e.g., MCF7), indicating potential for further development as anticancer agents .

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the binding affinity and inhibitory effects of such compounds on various receptors involved in disease processes. Molecular docking studies have provided insights into how these compounds interact at the molecular level, potentially leading to the design of more effective therapeutic agents .

Case Studies

Several case studies illustrate the applications of this compound:

  • Case Study 1: Antimicrobial Efficacy
    A study explored the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives and their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antimicrobial properties, suggesting that compounds with similar structures may also be effective .
  • Case Study 2: Anticancer Activity
    In another investigation, compounds derived from imidazole were tested for their ability to inhibit cancer cell growth. The study utilized the Sulforhodamine B assay to evaluate cytotoxicity against human breast adenocarcinoma cells, revealing that some derivatives had strong antiproliferative effects .

Comparison with Similar Compounds

a. Imidazole-Thioacetamide Derivatives

  • Compound 9 (): 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide Substituent Differences: The target compound replaces the 4-fluorophenyl and methoxyphenyl groups with 4-bromophenyl and trifluoromethoxy groups. Impact: Bromine’s larger atomic radius and stronger electron-withdrawing nature compared to fluorine may enhance halogen bonding interactions with biological targets.
  • Compound 9c (): Features a 4-bromophenyl group on a benzimidazole-triazole-thiadiazole scaffold.

    • Comparison : While the core heterocycles differ (imidazole vs. benzimidazole), the shared bromophenyl and thiadiazole groups suggest similar steric and electronic profiles. The target compound’s trifluoromethoxy group may confer greater oxidative stability than the triazole moiety in 9c .

b. Thiadiazole-Acetamide Derivatives

  • N-(4-(4-Chlorophenoxy)phenyl)-2-((5-nitro-1H-benzimidazol-2-yl)thio)acetamide (): Substituent Differences: Replaces the thiadiazole with a nitrobenzimidazole and chlorophenoxy group. Impact: The nitro group introduces strong electron-withdrawing effects but may reduce metabolic stability compared to the target compound’s trifluoromethoxy and bromophenyl groups .

Physicochemical and Pharmacological Properties

A hypothetical comparison table based on structural analogs:

Compound Molecular Weight logP* Key Substituents Bioactivity (Hypothetical IC50)
Target Compound ~552.3 ~3.8 4-Bromophenyl, CF3OPh, 5-Me-thiadiazole 15 nM (COX-2 inhibition)
Compound 9 () ~484.4 ~2.9 4-Fluorophenyl, 4-MeOPh 42 nM (COX-2 inhibition)
Compound 9c () ~578.5 ~4.1 4-Bromophenyl, triazole-thiadiazole 28 nM (Antimicrobial)

*logP estimated via fragment-based methods.

  • COX Inhibition : The target compound’s trifluoromethoxy group may enhance COX-2 selectivity over COX-1 compared to methoxy-substituted analogs, as seen in fluorinated derivatives () .
  • Antimicrobial Activity : The bromophenyl-thiadiazole motif aligns with antimicrobial trends in , but the trifluoromethoxy group’s impact requires further study .

Metabolic Stability and Toxicity

  • Bromine’s higher molecular weight may increase plasma protein binding compared to fluorine, affecting bioavailability .

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how can intermediates be characterized?

The compound is synthesized via nucleophilic substitution between a 1H-imidazole-2-thiol derivative (e.g., 5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2-thiol) and 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. The reaction is typically conducted in polar aprotic solvents (e.g., DMF or acetonitrile) with a base like K₂CO₃ to deprotonate the thiol group and facilitate substitution . Intermediates are purified via recrystallization or column chromatography and characterized using IR (to confirm thioether bond formation), ¹H/¹³C NMR (to verify regiochemistry), and elemental analysis (to validate purity) .

Q. Which structural features of this compound influence its reactivity and stability?

Key features include:

  • The imidazole core with electron-withdrawing substituents (4-bromophenyl, 4-trifluoromethoxyphenyl), which enhance electrophilic substitution resistance.
  • The thioether bridge , which improves metabolic stability compared to oxygen/sulfur analogs.
  • The 1,3,4-thiadiazole-acetamide moiety , which contributes to hydrogen-bonding potential and solubility in polar solvents . Stability studies under varying pH and temperature conditions (e.g., HPLC monitoring at 25–60°C) are recommended to assess degradation pathways .

Q. How can researchers validate the purity and identity of this compound?

Use a multi-technique approach:

  • HPLC/LC-MS : Quantify purity (>95%) and detect byproducts.
  • DSC/TGA : Evaluate thermal stability and melting points.
  • X-ray crystallography (if single crystals are obtainable): Resolve absolute configuration .
  • HRMS : Confirm molecular formula .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield and scalability?

Apply DoE to screen critical variables (e.g., solvent polarity, temperature, base stoichiometry). For example:

  • Central Composite Design : Test 3–5 factors (e.g., reaction time, temperature, reagent ratios) to identify interactions.
  • Response Surface Methodology : Model yield/purity relationships and predict optimal conditions . Evidence from analogous imidazole-thiadiazole syntheses shows that DMF at 80°C with 1.2 eq. K₂CO₃ maximizes yields >75% .

Q. What computational strategies predict this compound’s biological targets and binding modes?

  • Molecular docking (AutoDock Vina, Glide): Dock the compound into active sites of COX-1/2 (based on structural analogs in ) or kinases. The trifluoromethoxy group may enhance hydrophobic interactions, while the thiadiazole ring could form π-stacking with aromatic residues .
  • MD simulations : Assess binding stability (50–100 ns trajectories) and calculate free-energy changes (MM-PBSA/GBSA) . Cross-validate predictions with enzymatic assays (e.g., COX inhibition) and SAR studies of substituent variations .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions may arise from assay conditions (e.g., cell lines, concentrations) or impurity interference. Mitigation strategies:

  • Dose-response curves : Test efficacy across 3–6 log concentrations.
  • Metabolic stability assays (e.g., microsomal half-life): Rule out false negatives from rapid degradation.
  • Orthogonal assays : Compare results from fluorescence-based and radiometric assays (e.g., for kinase inhibition) . For COX inhibition discrepancies, validate selectivity via isoform-specific inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2) .

Methodological Considerations

  • Synthetic Challenges : Steric hindrance from the 4-bromophenyl group may slow substitution; microwave-assisted synthesis (100–120°C, 30 min) could accelerate kinetics .
  • Biological Assays : Prioritize target panels (e.g., NCI-60 for anticancer screening) to identify lead indications.
  • Data Reproducibility : Share raw NMR/HPLC files via repositories (e.g., Zenodo) and adhere to FAIR data principles.

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